N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-171729 is a small molecule drug developed by Pfizer IncThis compound was initially researched for its potential therapeutic applications in treating major depressive disorder and anxiety disorders .
Preparation Methods
The synthesis of PD-171729 involves several steps. One of the key steps includes the reaction of a precursor compound with phosphorus oxychloride to form a chloro derivative. This intermediate is then condensed with butylethylamine to yield PD-171729 . The industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
PD-171729 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD-171729 has been primarily researched for its potential therapeutic applications in treating major depressive disorder and anxiety disorders. It functions as a corticotropin-releasing hormone inhibitor, which means it can potentially modulate the stress response in the body. This makes it a candidate for treating conditions related to stress and anxiety .
Mechanism of Action
The mechanism of action of PD-171729 involves inhibiting the activity of corticotropin-releasing hormone. This hormone plays a crucial role in the body’s response to stress. By inhibiting this hormone, PD-171729 can potentially reduce the symptoms of stress-related disorders. The molecular targets and pathways involved include the corticotropin-releasing hormone receptors, which are part of the hypothalamic-pituitary-adrenal axis .
Comparison with Similar Compounds
PD-171729 can be compared with other corticotropin-releasing hormone inhibitors. Some similar compounds include:
CP-154,526: A selective corticotropin-releasing hormone receptor antagonist with similar therapeutic potential.
What sets PD-171729 apart is its specific molecular structure and the particular pathways it targets, which may offer unique therapeutic benefits .
Properties
CAS No. |
202579-59-7 |
---|---|
Molecular Formula |
C20H24Cl2N4 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H24Cl2N4/c1-5-7-10-25(6-2)18-11-13(3)23-20-19(14(4)24-26(18)20)16-9-8-15(21)12-17(16)22/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
DVFPSRARRBNMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.